(E)-9-Octadecenoic acid propyl ester
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Overview
Description
(E)-9-Octadecenoic acid propyl ester, also known as propyl oleate, is an ester derived from oleic acid and propanol. It is a colorless to pale yellow liquid with a mild odor. This compound is commonly used in various industrial applications, including as a lubricant, surfactant, and in cosmetic formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-9-Octadecenoic acid propyl ester is typically synthesized through the esterification of oleic acid with propanol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where oleic acid and propanol are continuously fed, and the ester product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(E)-9-Octadecenoic acid propyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into oleic acid and propanol in the presence of an acid or base catalyst.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the propyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the exchange of alcohol groups.
Major Products Formed
Hydrolysis: Oleic acid and propanol.
Reduction: Oleyl alcohol and propanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
(E)-9-Octadecenoic acid propyl ester has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of lipid-based drug delivery systems.
Medicine: Investigated for its potential in enhancing the bioavailability of lipophilic drugs.
Industry: Utilized as a lubricant, plasticizer, and surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-9-Octadecenoic acid propyl ester primarily involves its role as a solvent and carrier. In biological systems, it can enhance the solubility and absorption of lipophilic compounds by interacting with lipid membranes and facilitating their transport . The ester can also undergo hydrolysis to release oleic acid, which has various biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl oleate: An ester of oleic acid and methanol.
Ethyl oleate: An ester of oleic acid and ethanol.
Butyl oleate: An ester of oleic acid and butanol.
Uniqueness
(E)-9-Octadecenoic acid propyl ester is unique due to its specific chain length and the presence of a propyl group, which imparts distinct physical and chemical properties. Compared to methyl and ethyl oleates, it has a higher boiling point and different solubility characteristics, making it suitable for specific applications where longer chain esters are preferred .
Properties
CAS No. |
58930-02-2 |
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Molecular Formula |
C21H40O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
propyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3/b12-11+ |
InChI Key |
BVWMJLIIGRDFEI-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC |
Origin of Product |
United States |
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